REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:13][CH2:14][NH:15][C:16](=O)[CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12].C(O)CCC>O1CCCC1.O.C(O)(=O)C.C(O)C>[CH3:27][O:26][C:20]1[CH:19]=[C:18]([CH2:17][CH2:16][NH:15][CH2:14][CH2:13][C:7]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH3:3])[CH:6]=2)[CH:23]=[CH:22][C:21]=1[O:24][CH3:25] |f:0.1|
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
amide
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCNC(CC1=CC(=C(C=C1)OC)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed
|
Type
|
TEMPERATURE
|
Details
|
under reflux for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the solvent is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is treated with water
|
Type
|
ADDITION
|
Details
|
To the mixture is then added a solution of sodium hydroxide until the pH
|
Type
|
EXTRACTION
|
Details
|
the material is extracted four times with 300 cc each time of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with dilute hydrochloric acid
|
Type
|
WASH
|
Details
|
the acetic solution is washed with dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
EXTRACTION
|
Details
|
finally extracted again with four portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
thus giving a pure product, 28.5 g, yield 75%
|
Type
|
CUSTOM
|
Details
|
A single spot is obtained on T.L.C
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCNCCC1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |